tert-Butyl (4-bromo-2-nitrophenyl)carbamate tert-Butyl (4-bromo-2-nitrophenyl)carbamate
Brand Name: Vulcanchem
CAS No.: 327046-79-7
VCID: VC0033179
InChI: InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15)
SMILES: CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Molecular Formula: C11H13BrN2O4
Molecular Weight: 317.139

tert-Butyl (4-bromo-2-nitrophenyl)carbamate

CAS No.: 327046-79-7

Cat. No.: VC0033179

Molecular Formula: C11H13BrN2O4

Molecular Weight: 317.139

* For research use only. Not for human or veterinary use.

tert-Butyl (4-bromo-2-nitrophenyl)carbamate - 327046-79-7

Specification

CAS No. 327046-79-7
Molecular Formula C11H13BrN2O4
Molecular Weight 317.139
IUPAC Name tert-butyl N-(4-bromo-2-nitrophenyl)carbamate
Standard InChI InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15)
Standard InChI Key VALNWXMPJVPVLQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Introduction

The compound is also known by several synonyms, including tert-butyl N-(4-bromo-2-nitrophenyl)carbamate and N-(4-Bromo-2-nitrophenyl)carbamic acid tert-butyl ester . These alternative names reflect different conventions for naming carbamate derivatives while describing the same chemical structure. In chemical databases and reference materials, the compound may be identified through various codes and identifiers, including its InChIKey VALNWXMPJVPVLQ-UHFFFAOYSA-N, which provides a unique digital representation of its chemical structure .

Structural Characteristics

The molecular structure of tert-Butyl (4-bromo-2-nitrophenyl)carbamate can be represented by the SMILES notation: CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)N+[O-] . This notation efficiently captures the arrangement of atoms and bonds in the molecule. The compound contains several key structural elements that define its chemical properties and reactivity: a tert-butyl group providing steric bulk, a carbamate functional group serving as a protected amine, a phenyl ring as the core structure, a bromine atom offering a site for substitution reactions, and a nitro group affecting the electronic distribution within the molecule.

Physical and Chemical Properties

Chemical Identifiers and Database Information

tert-Butyl (4-bromo-2-nitrophenyl)carbamate is cataloged in chemical databases with various identifiers that facilitate its unambiguous identification. These include:

Table 1: Chemical Identifiers of tert-Butyl (4-bromo-2-nitrophenyl)carbamate

Identifier TypeValueSource
CAS Number327046-79-7
PubChem CID52904808
InChIInChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15)
InChIKeyVALNWXMPJVPVLQ-UHFFFAOYSA-N
Molecular FormulaC11H13BrN2O4
Molecular Weight317.14 g/mol

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of tert-Butyl (4-bromo-2-nitrophenyl)carbamate typically involves the reaction of 4-bromo-2-nitroaniline with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine . This reaction follows the general approach for preparing carbamates, where an amine reacts with a chloroformate reagent to form the carbamate linkage. The reaction is typically carried out in an organic solvent like dichloromethane at controlled temperatures to ensure high yield and purity.

The synthetic route can be represented as follows:
4-bromo-2-nitroaniline + tert-butyl chloroformate → tert-Butyl (4-bromo-2-nitrophenyl)carbamate + HCl

The base (triethylamine) serves to neutralize the HCl generated during the reaction, forming a triethylammonium chloride salt that can be removed during purification. The reaction conditions, including temperature, solvent, and the ratio of reactants, can be optimized to improve the yield and purity of the product.

Reaction Mechanisms

The mechanism for the formation of tert-Butyl (4-bromo-2-nitrophenyl)carbamate proceeds through a nucleophilic acyl substitution pathway:

  • The base (triethylamine) may partially deprotonate the amine group of 4-bromo-2-nitroaniline, enhancing its nucleophilicity

  • The nitrogen atom of the amine attacks the carbonyl carbon of tert-butyl chloroformate

  • The chloride ion is displaced, forming a tetrahedral intermediate

  • The intermediate collapses to form the carbamate product with elimination of chloride ion

  • The liberated HCl is neutralized by the base

The presence of the electron-withdrawing nitro group in the substrate affects the nucleophilicity of the amine, potentially necessitating more forceful reaction conditions compared to the protection of less deactivated anilines. The ortho position of the nitro group relative to the amine also introduces steric considerations that may influence the reaction kinetics and yield.

Purification Methods

After synthesis, tert-Butyl (4-bromo-2-nitrophenyl)carbamate typically requires purification to remove unreacted starting materials, the triethylammonium chloride salt, and any side products. Common purification methods include:

  • Extraction: The reaction mixture is diluted with an organic solvent and washed with water or aqueous solutions to remove water-soluble impurities

  • Column chromatography: The compound can be purified using silica gel chromatography with appropriate solvent systems

  • Recrystallization: The product can be recrystallized from suitable solvent systems to improve purity

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required purity of the final product.

Chemical Reactivity

Reactivity Patterns

tert-Butyl (4-bromo-2-nitrophenyl)carbamate exhibits reactivity patterns determined by its functional groups, each offering distinct possibilities for chemical transformations. The compound's reactivity centers around three main functional groups:

  • The bromine atom at the 4-position serves as an excellent site for substitution reactions. This includes nucleophilic aromatic substitution reactions and transition metal-catalyzed cross-coupling reactions, allowing for the introduction of various carbon, nitrogen, oxygen, and sulfur-based functional groups .

  • The nitro group at the 2-position can undergo reduction reactions to form an amino group. This transformation significantly alters the electronic properties of the molecule and creates opportunities for further functionalization through reactions typical of aromatic amines .

  • The carbamate group can participate in various reactions, including hydrolysis to form the corresponding amine and removal of the tert-butyl group under acidic conditions (deprotection).

Table 2: Reactivity of Functional Groups in tert-Butyl (4-bromo-2-nitrophenyl)carbamate

Functional GroupPositionTypical ReactionsReagents
Bromine4-positionSubstitution, Cross-couplingNucleophiles, Pd catalysts
Nitro2-positionReductionH₂/Pd, Na₂S₂O₄, Fe/HCl
CarbamateN-substituentDeprotection, HydrolysisTFA, HCl, Base/H₂O

Substitution Reactions

The bromine atom at the 4-position of tert-Butyl (4-bromo-2-nitrophenyl)carbamate can be substituted with various nucleophiles through different mechanisms. The presence of the electron-withdrawing nitro group activates the aromatic ring toward nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

More commonly, the bromine atom serves as a leaving group in transition metal-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura coupling with boronic acids to form C-C bonds

  • Buchwald-Hartwig amination to introduce amino groups

  • Sonogashira coupling with terminal alkynes

  • Heck coupling with alkenes

These reactions provide access to a wide range of derivatives with different properties and potential applications.

Reduction Reactions

The nitro group in tert-Butyl (4-bromo-2-nitrophenyl)carbamate can be selectively reduced to an amino group using various reducing agents, including hydrogen with palladium catalysts, sodium dithionite, or iron in acidic conditions. This reduction transforms the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the molecule.

The reduction typically proceeds through nitroso and hydroxylamine intermediates before forming the final amine product. The resulting tert-Butyl (2-amino-4-bromophenyl)carbamate would have distinct reactivity patterns compared to the starting material, offering opportunities for further transformations.

Carbamate Group Reactions

The tert-butyl carbamate (Boc) group serves as a protecting group for the amine functionality and can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in an organic solvent. This deprotection reaction releases the free amine, which can then participate in various transformations.

The carbamate group can also undergo hydrolysis under basic conditions to form the corresponding amine, although this is less commonly employed due to the availability of more selective deprotection methods.

Structure-Activity Relationships and Comparative Analysis

Comparison with Related Compounds

Understanding the relationship between tert-Butyl (4-bromo-2-nitrophenyl)carbamate and structurally similar compounds provides insights into how structural modifications affect physical, chemical, and potentially biological properties. Several related compounds exist with variations in substitution patterns or protecting groups.

Table 3: Comparison of tert-Butyl (4-bromo-2-nitrophenyl)carbamate with Related Compounds

Compound NameCAS NumberStructural DifferencesImplications
tert-Butyl (4-bromo-2-nitrophenyl)carbamate327046-79-7Reference compound-
tert-Butyl (4-hydroxy-2-nitrophenyl)carbamateNot providedOH instead of Br at 4-positionDifferent reactivity profile, increased polarity
Ethyl (4-bromo-2-nitrophenyl)carbamate113579-10-5Ethyl instead of tert-butyl groupReduced steric hindrance, different deprotection conditions
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate1227958-32-8Pyridine ring instead of phenyl, different substitution patternAltered electronic properties, different reactivity pattern

The substitution of the bromine atom with a hydroxyl group, as in tert-Butyl (4-hydroxy-2-nitrophenyl)carbamate, significantly alters the compound's polarity and reactivity profile. The hydroxyl group introduces hydrogen bonding capabilities, increases water solubility, and offers different opportunities for functionalization compared to the bromine atom .

Similarly, changing the tert-butyl group to an ethyl group, as in Ethyl (4-bromo-2-nitrophenyl)carbamate, affects the steric properties of the molecule and changes the conditions required for deprotection. The tert-butyl group requires stronger acidic conditions for removal compared to the ethyl group, providing different levels of protection under various reaction conditions.

Electronic and Steric Effects

The specific arrangement of substituents in tert-Butyl (4-bromo-2-nitrophenyl)carbamate creates a unique electronic environment that influences its chemical behavior. The nitro group at the 2-position is strongly electron-withdrawing, activating the ring toward nucleophilic attack and deactivating it toward electrophilic substitution. This electronic effect is particularly significant at positions ortho and para to the nitro group.

The bromine atom at the 4-position, while also electron-withdrawing through inductive effects, can donate electrons through resonance, creating a more complex electronic distribution in the aromatic ring. The presence of both groups creates a push-pull electronic system that influences reactivity patterns.

Sterically, the tert-butyl group of the carbamate introduces significant bulk, which can affect the approach of reagents and the kinetics of reactions involving nearby positions. The nitro group at the 2-position also contributes to steric hindrance, potentially affecting reactions at adjacent positions.

Applications and Significance

Synthetic Applications

tert-Butyl (4-bromo-2-nitrophenyl)carbamate serves as a valuable building block in organic synthesis due to its multiple functional groups that allow for selective transformations. Its primary applications in synthesis include:

  • As an intermediate in the preparation of more complex molecules, particularly those with pharmaceutical or agrochemical potential. The bromine atom provides a handle for introducing various substituents through cross-coupling reactions, while the nitro group can be transformed into other nitrogen-containing functionalities.

  • In the synthesis of heterocyclic compounds, where the nitro group can be reduced and then used in cyclization reactions to form various nitrogen-containing heterocycles, which are prevalent in bioactive compounds.

  • As a model compound for developing and optimizing new synthetic methodologies, particularly those involving selective transformations in the presence of multiple functional groups.

Analytical Methods and Characterization

Chromatographic Analysis

Chromatographic techniques provide valuable methods for analyzing the purity of tert-Butyl (4-bromo-2-nitrophenyl)carbamate and separating it from related compounds or impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is particularly suitable for this compound due to its aromatic structure, which provides strong UV absorption.

Thin-Layer Chromatography (TLC) serves as a rapid and accessible method for monitoring reactions involving this compound, with visualization typically achieved through UV light or appropriate staining methods. The compound would be expected to show characteristic Rf values depending on the solvent system used, reflecting its polarity and interaction with the stationary phase.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) might also be applicable for analysis, particularly for derivatives with improved volatility, providing both retention time data and mass spectral information for identification and purity assessment.

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